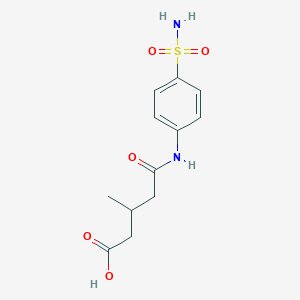![molecular formula C21H20N2O2S B11603503 (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11603503.png)
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物“(5Z)-2-(3,4-二氢-1H-异喹啉-2-基)-5-[(4-乙氧基苯基)亚甲基]-1,3-噻唑-4-酮”是一种合成有机分子,属于噻唑酮类。
准备方法
合成路线和反应条件
该化合物的合成通常涉及异喹啉衍生物与噻唑酮前体的缩合反应。反应条件可能包括:
- 溶剂:乙醇或甲醇
- 催化剂:酸性或碱性催化剂,如盐酸或氢氧化钠
- 温度:回流条件(约80-100°C)
- 时间:数小时才能完成反应
工业生产方法
工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件
氧化: 试剂如高锰酸钾或过氧化氢
还原: 试剂如硼氢化钠或氢化锂铝
取代: 试剂如卤素或亲核试剂
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生还原的异喹啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的构件。
生物学: 研究其生物活性,如抗菌或抗癌活性。
医学: 各种疾病的潜在治疗剂。
工业: 用于开发新材料或化学工艺。
作用机制
该化合物的作用机制涉及其与特定分子靶标的相互作用。这些可能包括:
酶: 抑制或激活参与代谢途径的酶。
受体: 结合受体并调节其活性。
途径: 干扰细胞信号通路。
相似化合物的比较
类似化合物
噻唑酮: 具有类似噻唑酮核心结构的化合物。
异喹啉衍生物: 具有异喹啉部分的化合物。
独特性
该化合物的独特性在于其异喹啉和噻唑酮结构的特定组合,这可能赋予其独特的生物活性 and chemical properties.
属性
分子式 |
C21H20N2O2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-2-25-18-9-7-15(8-10-18)13-19-20(24)22-21(26-19)23-12-11-16-5-3-4-6-17(16)14-23/h3-10,13H,2,11-12,14H2,1H3/b19-13- |
InChI 键 |
GFWYSMNJYTWKSW-UYRXBGFRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)
![8-Ethyl-2-(4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11603448.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11603460.png)
![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11603473.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11603476.png)

![(2-{[1-(4-Bromophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11603481.png)
![6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603486.png)
![3-[(2,4-dichlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11603493.png)

